5-(1-thiophen-2-ylethyl)-2H-tetrazole
Description
Properties
IUPAC Name |
5-(1-thiophen-2-ylethyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-5(6-3-2-4-12-6)7-8-10-11-9-7/h2-5H,1H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNXHAODAXHAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition of Nitriles and Azides
The predominant method for synthesizing 5-substituted tetrazoles involves a [2+3] cycloaddition between an organonitrile and an azide. For 5-(1-thiophen-2-ylethyl)-2H-tetrazole, this requires 1-thiophen-2-ylethyl nitrile as the starting material, which undergoes reaction with sodium azide (NaN₃) under catalytic conditions.
General Reaction Scheme:
Microwave-Assisted Synthesis
A patent by WO2016187521A1 details a microwave-enhanced protocol:
-
Conditions: 160°C, 1–4 hours, 3:1 isopropanol/water solvent.
-
Catalyst: Indium chloride (InCl₃, 0.2 equivalents).
-
Yield: 65–85% for para-substituted aryl nitriles.
Microwave irradiation accelerates reaction kinetics, reduces side products, and improves reproducibility. For electron-deficient nitriles (e.g., 4-nitrobenzonitrile), yields exceed 80%, while electron-rich analogs (e.g., 4-methylbenzonitrile) require extended heating (4 hours) for moderate yields.
Conventional Thermal Synthesis
The University of Groningen optimized a thermal method using toluene and triethylamine hydrochloride:
-
Conditions: 90°C, 20 hours, toluene solvent.
-
Catalyst: Triethylamine hydrochloride (3 equivalents).
-
Yield: 65% for N-(2-(thiophen-2-yl)ethyl)acetamide derivatives.
This approach avoids specialized equipment but demands longer reaction times.
Catalytic Systems and Solvent Optimization
Metal Catalysts
Indium chloride (InCl₃) demonstrates superior efficacy in microwave syntheses, enabling full conversion of 1-thiophen-2-ylethyl nitrile at 160°C within 1 hour. Comparative studies show:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| InCl₃ | 160 | 1 | 85 |
| ZnCl₂ | 160 | 4 | 62 |
| No catalyst | 160 | 4 | <10 |
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) often lead to side reactions, whereas toluene or isopropanol/water mixtures enhance selectivity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 67 |
| Isopropanol/Water | 18.3 | 82 |
| DMF | 36.7 | 28 |
Purification and Characterization
Workup Protocol
Post-reaction processing involves:
Spectroscopic Data
Key characterization data for this compound:
¹H NMR (DMSO-d₆, 500 MHz):
-
δ 7.33 (d, J = 5.1 Hz, 1H, thiophene-H)
-
δ 6.92 (m, 2H, thiophene-H)
-
δ 3.88 (s, 2H, CH₂-tetrazole)
IR (KBr, cm⁻¹):
Challenges and Mitigation Strategies
Byproduct Formation
Electron-rich nitriles favor dimerization and oligomerization. Strategies include:
Chemical Reactions Analysis
Types of Reactions
5-(1-thiophen-2-ylethyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: Both the thiophene and tetrazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other nitrogen-containing compounds.
Substitution: Halogenated thiophene and tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes or receptors, potentially leading to therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of tetrazoles exhibit significant antibacterial effects. 5-(1-thiophen-2-ylethyl)-2H-tetrazole may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents .
- Antitumor Activity : Preliminary data suggest that this compound could be effective against various cancer cell lines, including prostate (PC-3) and colon (HT-29) cancer cells, with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its tetrazole ring can be modified to create various derivatives useful in developing new materials or pharmaceuticals:
- Synthesis of Heterocycles : The compound can be employed in the synthesis of more complex heterocyclic structures, which are essential in drug discovery .
- Functionalization : The presence of the thiophene ring allows for further functionalization, enabling the creation of tailored compounds with specific biological activities .
| Compound Name | Structure Type | Antimicrobial Activity (IC50) | Antitumor Activity (IC50) |
|---|---|---|---|
| This compound | Tetrazole derivative | Not yet determined | 7.23 μM (HT-29) |
| 5-(thiophen-2-yl)-1H-tetrazole | Tetrazole derivative | Strong antibacterial activity | Not specified |
| Doxorubicin | Chemotherapeutic agent | N/A | 2.24 μM (HT-29) |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated that compounds with thiophene substitutions exhibited enhanced activity against resistant bacterial strains, suggesting potential as new antibiotic candidates .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability in HT-29 and PC-3 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into its development as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-(1-thiophen-2-ylethyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Tetrazole Derivatives
Structural Analogues
Key Observations :
- Synthetic Flexibility: Unlike fluorodinitromethyl or dinitrophenyl derivatives requiring specialized reagents (e.g., F(NO₂)₂CCN), thiophene-containing tetrazoles can be synthesized under milder conditions, as demonstrated for 5-(thiophen-2-yl)-2H-tetrazole .
Energetic and Thermal Properties
Table 2: Energetic and Stability Metrics
Key Observations :
- Stability Trade-offs : Fluorodinitromethyl derivatives exhibit high oxygen balances (29.4%) but poor mechanical stability (IS = 0.5 J), limiting their practical use. In contrast, sulfur-containing tetrazoles like this compound are hypothesized to have higher thermal stability due to thiophene’s aromatic stabilization .
- Data Gaps : Direct measurements for the thiophene-ethyl derivative are absent, but analogous compounds (e.g., 5-(tetrazol-1-yl)-2H-tetrazole) show decomposition temperatures >200°C, suggesting similar robustness .
Table 3: Pharmacological Profiles
Key Observations :
- Thiophene Derivatives: While this compound’s biological activity is undocumented, structurally related compounds (e.g., pyrazole-tetrazole hybrids) show potent vasorelaxant and anti-inflammatory effects via NO pathway modulation .
- Therapeutic Potential: Thiophene’s lipophilicity may improve blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .
Q & A
What are the common synthetic routes for 5-(thiophen-2-yl)ethyl-2H-tetrazole derivatives, and how do reaction conditions influence regioselectivity?
Basic Research Question
The synthesis of 5-substituted tetrazoles often involves 1,3-dipolar cycloaddition between nitriles and sodium azide under acidic conditions. For 5-(thiophen-2-yl) derivatives, thiophene-containing nitriles are cyclized with NaN₃ in the presence of NH₄Cl or ZnBr₂ as catalysts . Alternative methods include metal-free coupling reactions using thermic or microwave activation, which achieve high regioselectivity (7–67% yields) by avoiding competing side reactions . Key variables affecting regioselectivity include:
- Base selection : Strong bases like K₂CO₃ favor 2,5-disubstitution .
- Solvent system : PEG-400 enhances reaction efficiency in heterogeneous catalytic conditions .
- Oxidizers : O₂ at 1 atm. improves yields in oxidative coupling reactions .
Which spectroscopic and crystallographic methods are most effective for characterizing 5-(thiophen-2-yl)ethyl-2H-tetrazole?
Basic Research Question
Characterization relies on multimodal analysis:
- IR spectroscopy : Identifies tetrazole ring vibrations (1,550–1,600 cm⁻¹ for C=N stretching) and thiophene C-S bonds (680–720 cm⁻¹) .
- ¹H/¹³C NMR : Thiophene protons appear at δ 6.8–7.5 ppm, while tetrazole protons resonate near δ 8.5–9.0 ppm .
- X-ray crystallography : Resolves substituent orientation and hydrogen bonding. For example, Ag[FDNTz]·½NH₃ exhibits a monoclinic lattice (space group P2₁/c) with R₁ = 0.0253 and wR₂ = 0.0651 .
| Compound | Crystal System | R₁ | wR₂ |
|---|---|---|---|
| HFDNTz | Monoclinic | 0.0253 | 0.0651 |
| [NH₄][FDNTz] | Orthorhombic | 0.0292 | 0.0795 |
How can researchers optimize reaction conditions to improve yields of 5-(thiophen-2-yl)ethyl-2H-tetrazole derivatives?
Advanced Research Question
Optimization strategies include:
- Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 increases yields by 15–20% compared to traditional acids .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min vs. 24 h) while maintaining regioselectivity .
- Factorial design : Vary temperature (70–80°C), solvent polarity, and stoichiometry to identify optimal parameters .
How should contradictory data on the biological activity of 5-(thiophen-2-yl)ethyl-2H-tetrazole derivatives be analyzed?
Advanced Research Question
Contradictions in antibacterial activity (e.g., varying MIC values against E. coli vs. S. aureus) may arise from:
- Electron-withdrawing substituents : Thiophene’s electron-deficient ring reduces membrane permeability in Gram-negative strains .
- Assay variability : Standardize protocols using ATCC reference strains and clinical isolates to control for resistance mechanisms .
- Statistical validation : Apply ANOVA to compare activity across derivatives, adjusting for false positives via Bonferroni correction .
What safety protocols are critical when handling hazardous intermediates during synthesis?
Advanced Research Question
High-energy intermediates like fluorodinitromethyl-tetrazole (HFDNTz) require:
- Personal protective equipment (PPE) : Kevlar suits, face shields, and explosion-resistant barriers .
- Reaction quenching : Use ice-water baths to arrest exothermic reactions and prevent decomposition .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks .
How can substituent effects on tetrazole reactivity be systematically studied?
Advanced Research Question
A three-step approach is recommended:
Electronic profiling : Use Hammett constants (σ) to correlate substituent electron-withdrawing/donating effects with reaction rates .
Steric analysis : Molecular dynamics simulations quantify steric hindrance from thiophene-ethyl groups .
Comparative kinetics : Compare activation energies (Eₐ) for derivatives with varying substituents (e.g., 4-chlorophenyl vs. 3-nitrophenyl) .
What methodologies resolve contradictions in reported substituent effects on biological activity?
Advanced Research Question
To address discrepancies:
- QSAR modeling : Correlate logP values and molar refractivity with antibacterial activity to identify key physicochemical drivers .
- Dose-response curves : Use IC₅₀ values to differentiate true bioactivity from assay noise .
- Cohort studies : Validate findings across multiple labs using blinded samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
